2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core substituted with an amino group, a methylbenzoyl group, and a trifluoromethylphenyl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. This step often requires a catalyst such as palladium or copper and is conducted under inert atmosphere conditions to prevent oxidation.
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Introduction of the Amino Group: : The amino group can be introduced via a nucleophilic substitution reaction. This step might involve the use of ammonia or an amine under basic conditions.
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Attachment of the Methylbenzoyl Group: : The methylbenzoyl group can be attached through an acylation reaction, typically using a Friedel-Crafts acylation method. This involves the use of a Lewis acid catalyst such as aluminum chloride.
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Addition of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the methylbenzoyl moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions. For example, the amino group can be substituted with various alkyl or acyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoromethyl group is particularly interesting, as it often enhances the biological activity and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific molecular targets, potentially leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-methylbenzoyl)-N-phenylindolizine-1-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
2-amino-3-(4-methylbenzoyl)-N-[4-(trifluoromethyl)phenyl]indolizine-1-carboxamide: Similar structure but with the trifluoromethyl group in a different position, potentially altering its interaction with biological targets.
2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]pyrrole-1-carboxamide: Contains a pyrrole core instead of an indolizine, which could affect its chemical reactivity and biological properties.
Uniqueness
The unique combination of the indolizine core, amino group, methylbenzoyl group, and trifluoromethylphenyl group in 2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c1-14-8-10-15(11-9-14)22(31)21-20(28)19(18-7-2-3-12-30(18)21)23(32)29-17-6-4-5-16(13-17)24(25,26)27/h2-13H,28H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXMFIJCDCJSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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